molecular formula C18H19ClFN3O B2683588 N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303091-00-1

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2683588
CAS No.: 303091-00-1
M. Wt: 347.82
InChI Key: NWQONDJVBAUOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen and a 4-phenylpiperazine moiety at the acetamide’s α-position.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-16-12-14(6-7-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQONDJVBAUOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-00-1
Record name N-(3-CHLORO-4-FLUOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Piperazinyl Acetamides with Varied Aryl Substituents

Compounds sharing the 2-(4-phenylpiperazin-1-yl)acetamide backbone but differing in aryl substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound R1: 3-Cl-4-F-C6H3; R2: C6H5 C18H18ClFN3O 346.81 Not reported Reference compound
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide R1: 4-F-C6H4; R2: 3-Cl-C6H4 C18H19ClFN3O 347.81 Not reported Fluorine and chlorine positions swapped
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide R1: 3-Cl-C6H4; R2: CH3 C13H17ClN3O 274.75 282–283 Methylpiperazine instead of phenylpiperazine
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide R1: 4-F-C6H4; R2: Tosyl (SO2C6H4CH3) C20H22FN3O3S 403.47 Not reported Sulfonyl group introduces polarity

Key Observations :

  • Halogen Positioning: Swapping chlorine and fluorine positions (e.g., 3-Cl-4-F vs.
  • Piperazine Modifications : Replacing phenylpiperazine with methylpiperazine reduces molecular weight and hydrophobicity, which may influence bioavailability .
  • Functional Groups : Sulfonyl groups (e.g., tosyl) enhance polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability .

Thiazole and Heterocyclic Analogs

Compound Name Core Structure Key Features Biological Activity (if reported)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide Thiazole 3-Cl-4-F-phenyl on thiazole Not explicitly reported
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole + piperazine Dual aryl groups (phenyl and thiazole) Potential MMP inhibition (hypothesized)

Key Observations :

  • Thiazole vs. Piperazine : Thiazole-containing analogs prioritize planar heterocyclic interactions, whereas piperazine introduces conformational flexibility .

Crystallographic and Conformational Comparisons

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide :

    • Dihedral angle between the 3-Cl-4-F-phenyl and naphthyl groups: 60.5° (vs. ~60–90° in piperazine analogs).
    • Bond lengths (e.g., C–N: 1.347 Å) align with typical acetamide derivatives but vary slightly due to steric effects .
  • N-(4-Bromophenyl)acetamide :

    • Structural deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in related compounds) highlight substituent-dependent bond distortions .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as an acetamide and features a chloro and a fluorine atom on the phenyl ring, along with a piperazine moiety. Its molecular formula is C18H19ClFN3OC_{18}H_{19}ClFN_3O with a molecular weight of approximately 347.8144 g/mol .

Synthesis

The synthesis of this compound typically involves alkylation reactions. The key steps include:

  • Preparation of the Piperazine Derivative : The piperazine ring is synthesized using standard methods involving piperazine and phenyl derivatives.
  • Formation of the Acetamide : The reaction of the piperazine derivative with the appropriate acyl chloride or anhydride to form the acetamide linkage.
  • Halogenation : Introduction of chlorine and fluorine substituents on the phenyl ring to achieve the desired structure.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity in various animal models. It has been evaluated through:

  • Maximal Electroshock Seizure (MES) Test : Demonstrated efficacy in preventing seizures induced by electrical stimulation.
  • Pentylenetetrazol (PTZ) Test : Showed protective effects against chemically induced seizures, indicating its potential as an antiepileptic agent.

Neurotransmitter Interaction

The compound interacts with several neurotransmitter systems, particularly those involved in seizure activity. Its ability to modulate these systems suggests potential therapeutic applications in treating epilepsy and other neurological disorders.

Comparative Biological Activity

A comparison of structurally similar compounds highlights the unique position of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideChlorophenyl and methylpiperazineModerate anticonvulsant activity
N-(3-trifluoromethylphenyl)-2-(4-phenyldihydropyrimidin-1-yl)acetamideTrifluoromethyl group instead of chloroEnhanced anticonvulsant properties
N-(3-chlorophenyl)-2-morpholino-acetamideMorpholine instead of piperazineVariable anticonvulsant activity

This table illustrates how specific halogen substitutions can influence biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticonvulsant Efficacy : In a study involving animal models, this compound exhibited a dose-dependent reduction in seizure frequency, confirming its potential as an effective anticonvulsant agent.
  • Neuropharmacological Studies : Additional research focused on its mechanism of action revealed that the compound may enhance GABAergic transmission, further supporting its role in seizure management .
  • Comparative Analysis with Other Compounds : A pharmacological comparison demonstrated that derivatives with similar structural features but different substituents showed varying levels of anticonvulsant activity, emphasizing the importance of molecular structure in drug efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and what critical parameters influence yield optimization?

  • Methodological Answer : Synthesis typically involves coupling chloroacetyl derivatives with substituted anilines in aprotic solvents (e.g., dichloromethane) using triethylamine as a base. Key parameters include temperature control (e.g., maintaining 273 K during reaction) and stoichiometric ratios. Post-synthesis purification through recrystallization (e.g., toluene slow evaporation) enhances crystallinity for structural analysis .

Q. Which analytical techniques are most effective for resolving structural ambiguities in this compound and its analogs?

  • Methodological Answer :

  • X-ray crystallography provides definitive bond geometry and intermolecular interactions (e.g., N—H···O hydrogen bonds stabilizing crystal packing) .
  • Complementary techniques include:
  • High-resolution NMR (1H/13C) to verify substituent positions .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • IR spectroscopy to identify characteristic amide stretches (~1650 cm⁻¹) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays targeting pharmacologically relevant receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use:

  • Radioligand binding assays to measure affinity (Ki values).
  • Functional assays (e.g., cAMP accumulation) to determine agonist/antagonist profiles.
  • Include positive controls (e.g., known receptor antagonists) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. What methodologies address conflicting reports about this compound's biological efficacy across different assay systems?

  • Methodological Answer : Implement a standardized panel including:

  • Orthogonal binding assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
  • Cell-based viability assays with multiple endpoints (MTT, ATP luminescence).
  • Metabolic stability assessment (microsomal incubation).
    Control for batch-to-batch purity variations using HPLC-UV (≥95% purity threshold) .

Q. What advanced computational approaches predict this compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:

  • Calculate Fukui indices identifying electrophilic centers.
  • Simulate transition states for SNAr reactions at the chloro-substituted position.
    Validate predictions through kinetic studies (UV-Vis monitoring of reaction progress) .

Q. How does crystal packing influence the compound's physicochemical properties, and what experimental controls are essential?

  • Methodological Answer : X-ray diffraction reveals that dihedral angles between aromatic systems (e.g., 60.5° between chlorophenyl and naphthyl groups in analogs) impact solubility. Key controls:

  • Polymorph screening via solvent diversity (6 solvents minimum).
  • Thermal analysis (DSC/TGA) to identify hydrate formation.
  • Intrinsic dissolution rate testing in biorelevant media .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50 values for kinase inhibition?

  • Methodological Answer :

  • Compare assay conditions (e.g., ATP concentration, incubation time).
  • Use structure-activity relationship (SAR) models to identify substituent effects on potency.
  • Validate with cocrystallization studies to confirm binding modes .

Experimental Design Considerations

Q. What strategies optimize the synthesis of analogs for SAR studies?

  • Methodological Answer :

  • Employ parallel synthesis with diversified piperazine substituents.
  • Use flow chemistry to enhance reaction reproducibility.
  • Monitor intermediates via LC-MS to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.